molecular formula C40H52O3 B099390 Pectenolone CAS No. 16913-24-9

Pectenolone

Cat. No. B099390
CAS RN: 16913-24-9
M. Wt: 580.8 g/mol
InChI Key: ANEICJWUPVGZBQ-HEBVJZCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pectenolone is a bioactive steroid isolated from the ovaries of the scallop Pecten maximus. It has gained attention due to its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and immunology.

Scientific Research Applications

Biomedical Applications

Pectin, a related compound to Pectenolone, has seen recent exploration in various biomedical applications. These include drug and gene delivery, wound healing, and tissue engineering. The focus has shifted from traditional uses in food and pharmaceutics to innovative biomedical fields, leveraging pectin's cytocompatible gelling mechanism and its tunable properties for specific applications (Munarin, Tanzi, & Petrini, 2012).

Therapeutic Effects in Kidney Dysfunction

Research has investigated the therapeutic effects of pectin on kidney dysfunction and oxidative stress. One study evaluated pectin's role in mitigating kidney dysfunction and oxidative stress induced by octylphenol, an environmental pollutant, in rats. The study concluded that pectin has antioxidant and anti-apoptotic activities in kidney toxicity, with its effects being dose-dependent (Koriem, Arbid, & Emam, 2014).

Food Packaging and Preservation

Pectin's functionalization for enhancing antimicrobial properties is a current area of research, especially in food packaging. The review highlighted the advances in pectin extraction and its integration with various bioactive compounds to create active packaging films with improved antimicrobial properties (Kumar et al., 2020).

Structural Modification and Applications

Pectin's modification with phenolic compounds was found to alter its physical and chemical properties, thus creating potential for new industrial applications. The study showed that enzymatic grafting of phenolic compounds onto pectin resulted in a biopolymer with altered surface morphology, thermal properties, and improved antioxidant properties (Karaki et al., 2016).

Pectin in Tissue Engineering

The layer-by-layer assembly of polyelectrolytes, including pectin, has been explored for tissue engineering and regenerative medicine. Pectin-based polyelectrolyte multilayers (PEMs) are being used to direct cell lineage and maintain phenotypes, offering promising applications in regenerative medicine (Detzel, Larkin, & Rajagopalan, 2011).

Innovative Extraction and Bioactivity

Pulsed electric fields (PEF) have been applied to pectin to induce the accumulation of bioactive compounds, suggesting their potential in enhancing the health-promoting properties of plant tissues. The study investigated PEF's effects on the physiological response in carrots, including changes in phenolic content and enzyme activities (López-Gámez et al., 2020).

Pectin in Drug Delivery

Pectin has been shown to be useful in constructing drug delivery systems for controlled drug delivery, highlighting its potential in enhancing drug efficiency and reducing side effects. This includes pectin derivatives for nasal drug delivery and other mucosal drug delivery systems (Liu, Fishman, & Hicks, 2006).

properties

CAS RN

16913-24-9

Product Name

Pectenolone

Molecular Formula

C40H52O3

Molecular Weight

580.8 g/mol

IUPAC Name

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-35-32(5)25-34(41)26-39(35,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-36-33(6)38(43)37(42)27-40(36,9)10/h11-20,22,24,34,37,41-42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,24-22+,28-15+,29-16+,30-19+,31-20+/t34-,37+/m1/s1

InChI Key

ANEICJWUPVGZBQ-HEBVJZCOSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C

SMILES

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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